Ethyl 8-bromoquinoxaline-5-carboxylate is a chemical compound that belongs to the quinoxaline family. It is characterized by the presence of a bromine atom at the 8-position and an ethyl ester at the 5-position of the quinoxaline ring. This compound has garnered interest due to its unique structural features, which contribute to its chemical reactivity and potential biological activity.
Ethyl 8-bromoquinoxaline-5-carboxylate can be sourced from various chemical suppliers and manufacturers, including specialized chemical companies. It is often used in research laboratories for synthetic and medicinal chemistry applications.
This compound is classified as an organic halide and a carboxylic acid derivative. Its molecular formula is , with a molecular weight of approximately 281.10 g/mol. The compound is notable for its potential applications in pharmacology and material science.
Several methods have been developed for synthesizing ethyl 8-bromoquinoxaline-5-carboxylate, typically involving multi-step reactions that include:
The structure of ethyl 8-bromoquinoxaline-5-carboxylate features a fused bicyclic system typical of quinoxalines. The presence of the bromine atom and ethyl ester group significantly influences its chemical properties.
The structure can be visualized using molecular modeling software to analyze steric effects and potential interactions with biological targets.
Ethyl 8-bromoquinoxaline-5-carboxylate can undergo various chemical reactions, including:
The mechanism of action for ethyl 8-bromoquinoxaline-5-carboxylate primarily relates to its biological applications. It may function as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways:
Data supporting these mechanisms can be derived from pharmacological studies focusing on its interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.10 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Ethyl 8-bromoquinoxaline-5-carboxylate has several scientific uses:
The synthesis typically begins with ortho-phenylenediamine and α-keto ester precursors through acid-catalyzed cyclocondensation. For example, reaction with ethyl 3-oxobutanoate yields ethyl 3-methylquinoxaline-5-carboxylate, which undergoes regioselective bromination at C8 using N-bromosuccinimide (NBS). This stepwise approach achieves 50–65% overall yields but faces regioselectivity challenges in polyhalogenated systems. Alternative routes start from pre-brominated quinoxalines like 6-bromoquinoxaline (CAS 50998-17-9), followed by directed ortho-metalation to install the carboxylate group. However, this method requires cryogenic conditions (−78°C) and strong bases like n-butyllithium, complicating scale-up [7] [8].
Table 1: Multi-Step Synthetic Routes to Ethyl 8-Bromoquinoxaline-5-carboxylate
Starting Material | Key Steps | Overall Yield | Limitations |
---|---|---|---|
ortho-Phenylenediamine + ethyl 3-oxobutanoate | Cyclocondensation → NBS bromination | 50–65% | Regioselectivity issues |
6-Bromoquinoxaline | ortho-Lithiation → CO₂ quenching → Esterification | 40–55% | Cryogenic conditions; base sensitivity |
Electrophilic bromination of quinoxaline derivatives requires precise control to avoid polybromination. NBS in acetic acid with catalytic dibenzoyl peroxide (BPO) selectively brominates the electron-deficient C8 position at reflux (20 h, 50% yield). Radical-initiated bromination using NBS and azobis(cyanocyclohexane) in CCl₄ at 80°C achieves moderate yields (36.7%) but generates succinimide byproducts. For sensitive substrates, copper(II) bromide/tetrabutylammonium bromide (TBAB) in water (100°C, sealed tube) offers a greener alternative, affording 90% yield in bromo-quinoline systems, though quinoxaline applicability requires validation [1] [2] [7].
Table 2: Bromination Methods for Quinoxaline Derivatives
Brominating Agent | Additives/Conditions | Yield | Selectivity |
---|---|---|---|
NBS | AcOH, BPO, reflux, 20 h | 50% | C8 > C6 |
NBS | Azobis(cyanocyclohexane), CCl₄, 80°C | 36.7% | Moderate |
CuBr₂ | TBAB, H₂O, 100°C, sealed tube | 90%* | High (*quinoline) |
Two primary strategies exist: (1) Direct esterification of 8-bromoquinoxaline-5-carboxylic acid using ethanol under acid catalysis (H₂SO₄, reflux). This method suffers from dehydration side reactions, reducing yields to 60–70%. (2) Carboxyl group installation prior to esterification: Kolbe-Schmitt carboxylation of 8-bromoquinoxaline at 150°C under CO₂ pressure (5 atm) yields the carboxylic acid, followed by ethanol coupling via Steglich esterification (DCC/DMAP). This route achieves 75–85% ester purity but requires anhydrous conditions [2] [9] [10]. Microwave-assisted esterification reduces reaction times from hours to minutes (e.g., 15 min at 120°C) with similar yields.
The C–Br bond in ethyl 8-bromoquinoxaline-5-carboxylate undergoes Suzuki-Miyaura coupling with arylboronic acids via Pd(0)/Pd(II) cycling. Key steps:
Table 3: Suzuki-Miyaura Coupling of Ethyl 8-Bromoquinoxaline-5-carboxylate
Boronic Acid | Catalyst System | Conditions | Yield | Application |
---|---|---|---|---|
3-Pyridylboronic acid | XPhos Pd G4, K₂CO₃ | Dioxane, 100°C, 12 h | 65% | Unsymmetrical heteroaryl diketones |
Phenylboronic acid | PdCl₂(dppf), K₃PO₄ | Microwave, 150°C, 20 min | 89% | Biaryl quinoxalines |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3